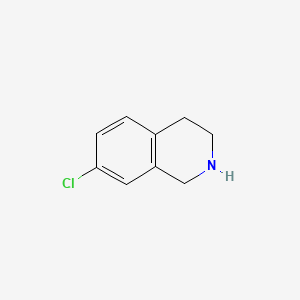

7-Chloro-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

7-Chloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that tetrahydroisoquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroisoquinoline belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroisoquinolines can be oxidized to the corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide .

Biochemical Pathways

Tetrahydroisoquinolines are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These conditions help maintain the stability and efficacy of the compound.

Biologische Aktivität

7-Chloro-1,2,3,4-tetrahydroisoquinoline (7-Cl-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

This compound has the molecular formula and is characterized by a tetrahydroisoquinoline scaffold with a chlorine substituent at the 7-position. This structural modification plays a crucial role in its biological activity.

Pharmacological Activities

1. Neuroprotective Effects

Research indicates that 7-Cl-THIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to interact with neurotransmitter systems, enhancing dopaminergic signaling which is beneficial in conditions like Parkinson's disease .

2. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that 7-Cl-THIQ derivatives can inhibit the proliferation of various cancer cell lines, including ovarian and glioma cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ovarian Cancer | 36.27 | Induction of apoptosis |

| Glioma | 0.077 | Cell cycle arrest |

| Breast Adenocarcinoma | 0.035 | Apoptosis and gene expression modulation |

3. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. Studies reported that 7-Cl-THIQ derivatives exhibited significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of 7-Cl-THIQ is closely linked to its structural characteristics. Modifications at different positions on the tetrahydroisoquinoline scaffold can enhance or diminish its pharmacological effects. For instance:

- Substituents at Position 1 : Increase in neuroprotective activity.

- Substituents at Position 6 : Enhance anticancer potency.

- Chlorine at Position 7 : Critical for maintaining antibacterial efficacy.

This SAR insight aids in the design of novel derivatives with improved therapeutic profiles.

Case Studies

Case Study 1: Neuroprotective Mechanisms

In a study focusing on neuroprotection, researchers administered 7-Cl-THIQ to models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting its potential for treating neurodegenerative disorders .

Case Study 2: Anticancer Efficacy

Another study evaluated the cytotoxic effects of 7-Cl-THIQ on ovarian cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

7-Chloro-1,2,3,4-tetrahydroisoquinoline is primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to biologically active compounds allows for modifications that enhance drug efficacy and specificity .

Therapeutic Potential:

Recent studies indicate that derivatives of 7-Cl-THIQ exhibit potential therapeutic properties, including:

- Antimicrobial Activity: Effective against various pathogens, including Gram-positive and Gram-negative bacteria.

- Anticancer Properties: Some derivatives have shown cytotoxic effects on human cancer cell lines with low IC50 values .

Biochemical Research

Mechanisms of Action:

In biochemical studies, 7-Cl-THIQ is employed to explore neurotransmitter mechanisms and interactions. This research aids in understanding brain function and developing treatments for mental health conditions such as depression and anxiety disorders .

Case Studies:

Research has demonstrated that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with hydrophobic side chains showed enhanced efficacy against cancer cells .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, 7-Cl-THIQ serves as a versatile building block for synthesizing complex molecular structures and heterocyclic compounds. Its unique chlorine substitution enhances its reactivity in electrophilic substitution reactions compared to its non-chlorinated counterparts .

Analytical Chemistry

Detection and Quantification:

This compound is utilized in analytical methods to detect and quantify other chemical substances. Its presence can improve the accuracy and reliability of chemical analyses in various applications .

Material Science

Polymer Formulations:

this compound can be incorporated into polymer formulations to enhance material properties. This includes applications in coatings and adhesives where improved durability and performance are desired .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against various pathogens and cancer cells |

| 7-Chloroquinoline | Low | Moderate | Less effective compared to tetrahydro derivative |

| 1,2,3,4-Tetrahydroisoquinoline | Low | Low | Lacks chlorine substitution affecting reactivity |

Analyse Chemischer Reaktionen

Alkylation at the Amine Nitrogen

The secondary amine in 7-Cl-THIQ participates in alkylation reactions, forming N-substituted derivatives. For example, reactions with epoxides (oxiranes) under mild conditions yield alkylated products.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | 3-Propyloxiran-2-ylmethyl tosylate, THIQ derivative, room temperature | 2-(3-Propyloxiran-2-yl)methyl-THIQ | 66–95% |

This reaction proceeds via nucleophilic attack of the amine on the electrophilic epoxide, followed by ring-opening. The stereochemistry of the epoxide influences product configuration, with trans-epoxides favoring specific diastereomers .

Oxidation Reactions

The tetrahydroisoquinoline core can undergo oxidation to form aromatic isoquinoline derivatives. While direct data on 7-Cl-THIQ oxidation is limited, analogous tetrahydroquinolines oxidize to quinolines using agents like selenium dioxide (SeO₂) or hydrogen peroxide (H₂O₂) .

Proposed Mechanism :

-

Abstraction of α-hydrogen adjacent to nitrogen.

-

Formation of imine intermediate.

-

Aromatization via deprotonation.

Substitution of the Chlorine Atom

The chlorine substituent at the 7-position can undergo nucleophilic substitution under specific conditions. For instance, reaction with sodium methoxide (NaOMe) in polar aprotic solvents replaces chlorine with methoxy groups.

| Substitution Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | NaOMe, DMF | 80°C, 12 hrs | 7-Methoxy-THIQ |

This reaction requires activation of the aromatic ring, which may involve directing groups or elevated temperatures .

Cyclization Reactions

7-Cl-THIQ serves as a precursor in cyclization reactions to synthesize polycyclic alkaloids. For example, acid-catalyzed cyclization with aldehydes forms fused tetracyclic structures.

Example :

-

Reactant : 7-Cl-THIQ + formaldehyde (HCHO)

-

Conditions : HCl (cat.), reflux

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable introduction of aryl or alkyl groups. The chlorine atom acts as a leaving group in these transformations.

| Coupling Type | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | 7-Aryl-THIQ | 70–85% |

Reductive Amination

The amine group reacts with ketones or aldehydes in reductive amination to form tertiary amines. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with catalysts like Raney Ni are commonly used .

Example :

-

Reactant : 7-Cl-THIQ + benzaldehyde

-

Conditions : NaBH₃CN, MeOH

-

Product : N-Benzyl-7-Cl-THIQ

Mechanistic Insights and Challenges

-

Steric Effects : The 7-chloro substituent can hinder reactivity at adjacent positions, directing substitutions to less hindered sites .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

-

Catalyst Sensitivity : Palladium-catalyzed reactions require careful control of ligand ratios to prevent dehalogenation side reactions .

Eigenschaften

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRKQLICTKRDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503764 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82771-60-6 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.